Tricyclo[3.3.1.1(3,7)]decane-1-carboxamide, N-[5-(4-morpholinylmethyl)-2-thiazolyl]-
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Overview
Description
N-{5-[(MORPHOLIN-4-YL)METHYL]-13-THIAZOL-2-YL}ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a thiazole ring, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(MORPHOLIN-4-YL)METHYL]-13-THIAZOL-2-YL}ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the morpholine moiety via nucleophilic substitution. The adamantane core is then attached through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(MORPHOLIN-4-YL)METHYL]-13-THIAZOL-2-YL}ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The morpholine ring can be reduced to form secondary amines.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the adamantane core.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the morpholine ring can produce secondary amines.
Scientific Research Applications
N-{5-[(MORPHOLIN-4-YL)METHYL]-13-THIAZOL-2-YL}ADAMANTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-{5-[(MORPHOLIN-4-YL)METHYL]-13-THIAZOL-2-YL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The morpholine ring can act as a ligand for metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. The adamantane core provides structural rigidity and enhances the compound’s stability.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An antibiotic with a similar morpholine ring structure.
Rivaroxaban: An anticoagulant that contains a morpholine moiety.
Morpholin-4-yl-acetic acid: A simpler compound with a morpholine ring.
Uniqueness
N-{5-[(MORPHOLIN-4-YL)METHYL]-13-THIAZOL-2-YL}ADAMANTANE-1-CARBOXAMIDE is unique due to its combination of a morpholine ring, a thiazole ring, and an adamantane core. This combination of structural features provides the compound with unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H27N3O2S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H27N3O2S/c23-17(19-8-13-5-14(9-19)7-15(6-13)10-19)21-18-20-11-16(25-18)12-22-1-3-24-4-2-22/h11,13-15H,1-10,12H2,(H,20,21,23) |
InChI Key |
BAXLJMPGAPXQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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